![molecular formula C11H10N2O4S2 B14195234 5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922504-85-6](/img/structure/B14195234.png)
5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is a chemical compound with the molecular formula C19H22O7. It is characterized by its complex structure, which includes multiple functional groups such as aldehyde, carboxylic acid, and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalene core: This involves the reaction of appropriate naphthalene derivatives with formylating agents to introduce the formyl group at the desired position.
Introduction of methoxy groups: Methoxylation is achieved using methanol and a suitable catalyst under controlled conditions.
Attachment of the pentanoic acid chain: This step involves the reaction of the naphthalene derivative with a pentanoic acid derivative, often using esterification or etherification reactions.
Industrial Production Methods
Industrial production of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of 5-[(1-Carboxy-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
Reduction: Formation of 5-[(1-Hydroxymethyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide
- 5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]butanoic acid
Uniqueness
5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid is unique due to its specific combination of functional groups and its structural complexity.
Propiedades
Número CAS |
922504-85-6 |
|---|---|
Fórmula molecular |
C11H10N2O4S2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H10N2O4S2/c14-19(15,11-12-7-13-18-11)6-8-5-16-9-3-1-2-4-10(9)17-8/h1-4,7-8H,5-6H2 |
Clave InChI |
WCISXSKGFLCYFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CS(=O)(=O)C3=NC=NS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


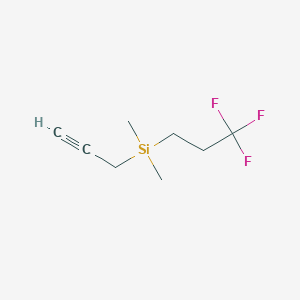
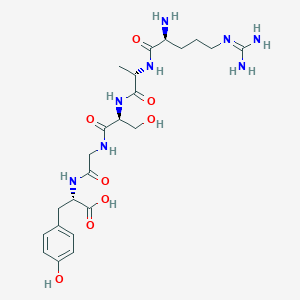
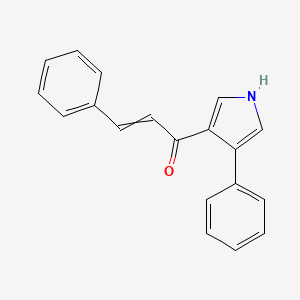
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

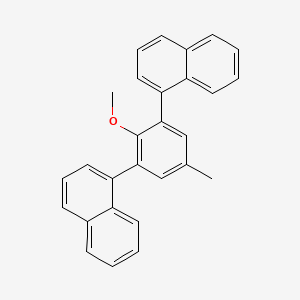
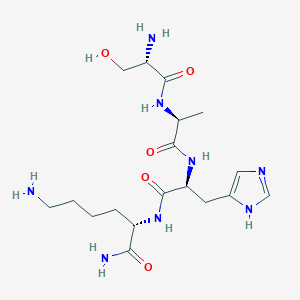
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
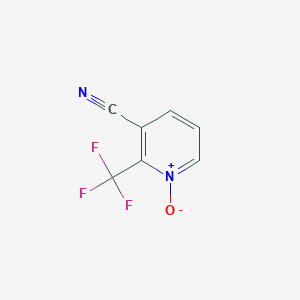
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
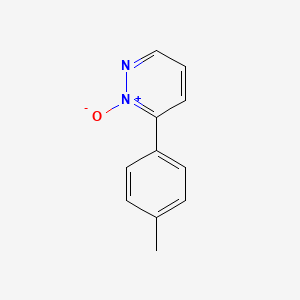
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)

